(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide
Description
The compound (E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide features a conjugated enamide backbone linking a benzothiazole moiety to a cyano-substituted dimethoxyphenyl group. The (E)-configuration ensures spatial alignment of the conjugated π-system, which is critical for electronic properties and intermolecular interactions. The benzothiazole group is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-13-7-8-14(17(11-13)26-2)16(12-21)22-19(24)9-10-20-23-15-5-3-4-6-18(15)27-20/h3-11,16H,1-2H3,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYFGJCSCQDFQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C=CC2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)/C=C/C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a benzothiazole moiety, a cyano group, and a prop-2-enamide functional group.
| Property | Value |
|---|---|
| Molecular Weight | 366.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies have demonstrated that benzothiazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G1 or G2 phase, preventing cancer cells from dividing.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Certain benzothiazole derivatives have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
Recent studies have reported that the compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of Sentrin-specific protease 8 (SENP8), which is involved in post-translational modifications of proteins. The inhibitory activity was quantified with an IC50 value of approximately 299 nM, indicating potent enzyme inhibition .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related benzothiazole compound in vitro. The results indicated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. In this study, the compound was tested against several bacterial strains. Results showed that it exhibited strong antibacterial activity, particularly against E. coli, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity:
Key Observations
Substituent Effects on Bioactivity: The benzothiazole moiety is a common feature in analogues with reported kinase inhibitory and antimicrobial activity . Its replacement with thiazole () reduces molecular weight but may diminish π-π stacking efficiency.
Linker Variability :
- Enamide linkers (as in the target compound) favor conjugation and planar rigidity, critical for binding to flat enzymatic pockets. Thiourea linkers () introduce hydrogen-bonding capacity but may reduce metabolic stability .
Physicochemical Properties: The 2,4-dimethoxyphenyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This is counterbalanced by the cyano group in the target compound . Sulfamoyl and dimethylamino substituents () introduce basicity or acidity, affecting ionization states under physiological conditions .
Computational Predictions :
- Molecular docking studies (e.g., AutoDock Vina in ) suggest that benzothiazole derivatives with extended π-systems (e.g., the target compound) exhibit favorable binding to hydrophobic enzyme pockets. The dimethoxyphenyl group may align with aromatic residues like Phe or Tyr via π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
